molecular formula C10H8Cl2N2O2 B120542 2,4-Dichloro-6,7-dimethoxyquinazoline CAS No. 27631-29-4

2,4-Dichloro-6,7-dimethoxyquinazoline

Cat. No.: B120542
CAS No.: 27631-29-4
M. Wt: 259.09 g/mol
InChI Key: DGHKCBSVAZXEPP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dimethoxyquinazoline is an organic compound with the molecular formula C10H8Cl2N2O2. It is a derivative of quinazoline, a bicyclic aromatic heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6,7-dimethoxyquinazoline can be synthesized through a multi-step process. One common method involves the reaction of 6,7-dimethoxyquinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction mixture is refluxed in toluene for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and two methoxy groups on the quinazoline ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,4-dichloro-6,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHKCBSVAZXEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182012
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27631-29-4
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27631-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One ml. of N,N-dimethylaniline is added to 10 ml. of phosphorus oxychloride at 20°-25°. After a period of 5 min. 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea (0.785 g., 2.4 mmole) is added and the solution heated to reflux for a period of 4 hours. After the reflux period, excess phosphorus oxychloride is removed under reduced pressure providing a dark oily residue which is dissolved in chloroform. The chloroform solution is added cautiously to an ice/water mixture and after 10 min. the organic layer is separated and the aqueous phase extracted with additional chloroform. Combined chloroform extracts are sequentially washed with water, aqueous 1.0 N hydrochloric acid, water, aqueous 0.5 N sodium hydroxide and finally water. After drying the solution over sodium sulfate, the chloroform extract is concentrated under reduced pressure to provide 0.92 g. of a yellow-brown solid. Chromatographic purification of this material employing an aluminum oxide column eluted with toluene affords 0.504 g. of yellow solid. Trituration of this material with cold ethanol affords 0.368 g. (58% yield) of 2,4-dichloro-6,7-dimethoxyquinazoline, m.p. 175°-177°; mixture melting point (174°-177°; with sample: m.p. 158.5°-162°, prepared according to Curd, et al., J. Chem. Soc., 1765, (1948) and otherwise identical according to infrared, nuclear magnetic resonance and vaporphase chromatograph analysis.
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Q & A

Q1: What makes 2,4-Dichloro-6,7-dimethoxyquinazoline a useful building block in organic synthesis?

A1: this compound is a versatile starting material due to its reactivity. The two chlorine atoms, particularly the one at the 4-position, can be selectively substituted. [] This allows for the introduction of various functional groups, making it valuable for synthesizing a range of quinazoline derivatives, including pharmaceuticals like Gefitinib. []

Q2: How does the structure of this compound lend itself to the development of molecularly imprinted polymers (MIPs)?

A2: The presence of nitrogen atoms and the methoxy groups in this compound enables it to engage in hydrogen bonding interactions. [] This is crucial for creating highly specific recognition sites within the polymer matrix of MIPs. These imprinted sites can then selectively bind to the target molecule, making them useful in separation and sensing applications.

Q3: Can you elaborate on the significance of using 13C labeled this compound in pharmaceutical development?

A3: Utilizing 13C labeled this compound, specifically [2-13C]-2,4-dichloro-6,7-dimethoxyquinazoline, is particularly useful in studying the metabolic fate of drugs derived from this compound. [] The 13C isotope acts as a tracer, allowing researchers to track the drug's breakdown pathway and distribution within an organism using techniques like mass spectrometry. This information is critical for optimizing drug efficacy and understanding potential side effects.

Q4: Are there any novel synthetic approaches to building quinazoline-2,4(1H,3H)-diones using this compound as a starting material?

A4: While this compound is often used to derivatize at the chlorine positions, a novel palladium-catalyzed three-component reaction utilizes 2-bromoanilines, carbon dioxide, and isocyanides to create N3-substituted quinazoline-2,4(1H,3H)-diones. [] This method bypasses the need for pre-functionalized starting materials and allows for diverse substitutions on the quinazoline ring, expanding the possibilities for drug discovery and material science applications.

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